N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide
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Overview
Description
N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide is an organic compound with the molecular formula C17H20N2O4. This compound is characterized by the presence of an amino group, ethoxy group, and hydroxyethoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide typically involves the reaction of 4-amino-5-ethoxy-2-(2-hydroxyethoxy)aniline with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy and hydroxyethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Substituted derivatives with different alkoxy or hydroxy groups.
Scientific Research Applications
N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups such as amino and hydroxyethoxy allows for hydrogen bonding and electrostatic interactions with target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-2,5-diethoxyphenyl)benzamide: Similar structure with diethoxy groups instead of ethoxy and hydroxyethoxy groups.
N-(4-Amino-2,5-dimethoxyphenyl)benzamide: Contains dimethoxy groups instead of ethoxy and hydroxyethoxy groups.
Uniqueness
N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide is unique due to the presence of both ethoxy and hydroxyethoxy groups, which provide distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups are required.
Properties
CAS No. |
63385-77-3 |
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Molecular Formula |
C17H20N2O4 |
Molecular Weight |
316.35 g/mol |
IUPAC Name |
N-[4-amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide |
InChI |
InChI=1S/C17H20N2O4/c1-2-22-15-11-14(16(10-13(15)18)23-9-8-20)19-17(21)12-6-4-3-5-7-12/h3-7,10-11,20H,2,8-9,18H2,1H3,(H,19,21) |
InChI Key |
KIFVVGQRJGAAFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1N)OCCO)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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